Thymidine-6-t
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Overview
Description
Thymidine-6-t is a nucleoside analogue that has gained significant attention in the scientific community due to its potential applications in cancer therapy. It is a synthetic compound that mimics the natural nucleoside thymidine and is used in various laboratory experiments to study the cellular mechanisms of DNA replication and repair.
Mechanism Of Action
Thymidine-6-t works by incorporating itself into the DNA molecule during replication. Once incorporated, it emits beta particles, which can be detected and measured using specialized equipment. This allows researchers to track the rate of DNA synthesis and the turnover of DNA in cells.
Biochemical And Physiological Effects
Thymidine-6-t has no known biochemical or physiological effects on cells. Its only function is to act as a marker for DNA synthesis and turnover.
Advantages And Limitations For Lab Experiments
One of the main advantages of using thymidine-6-t in lab experiments is its ability to track DNA synthesis and turnover in real-time. This allows researchers to study the cellular mechanisms of DNA replication and repair in a more detailed and accurate way. However, there are also limitations to using thymidine-6-t. It is a radioactive compound, which means that it requires specialized equipment and safety precautions to handle. Additionally, its use is limited to in vitro experiments and cannot be used in live animal studies.
Future Directions
There are several future directions for the use of thymidine-6-t in scientific research. One area of interest is its potential application in cancer therapy. Because cancer cells divide rapidly, they have a higher rate of DNA synthesis and turnover than normal cells. Thymidine-6-t could be used to selectively target and kill cancer cells by inhibiting DNA replication. Another potential application is in the study of neurodegenerative diseases. Thymidine-6-t could be used to track the turnover of DNA in neurons and study the role of DNA replication and repair in disease progression.
Synthesis Methods
Thymidine-6-t is synthesized by modifying the natural nucleoside thymidine. The process involves the addition of a tritium atom to the thymidine molecule, which replaces one of the hydrogen atoms. This modification makes thymidine-6-t radioactive and allows researchers to track its movement within cells.
Scientific Research Applications
Thymidine-6-t is widely used in scientific research to study DNA replication and repair mechanisms. It is particularly useful in studying the rate of DNA synthesis and the turnover of DNA in cells. Thymidine-6-t is also used in autoradiography, a technique that allows researchers to visualize the location and movement of radioactive molecules within cells.
properties
CAS RN |
13123-05-2 |
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Product Name |
Thymidine-6-t |
Molecular Formula |
C10H14N2O5 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-6-tritiopyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i3T |
InChI Key |
IQFYYKKMVGJFEH-LJTCTKOTSA-N |
Isomeric SMILES |
[3H]C1=C(C(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O)C |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Other CAS RN |
13123-05-2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.